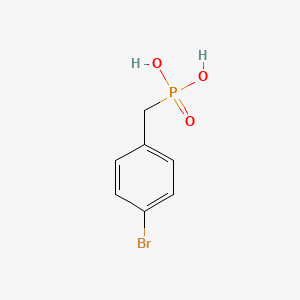

(4-bromophenyl)methylphosphonic Acid

Übersicht

Beschreibung

(4-bromophenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H8BrO3P It is a derivative of phosphonic acid where a (4-bromophenyl)methyl group is attached to the phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methylphosphonic acid typically involves the reaction of (4-bromophenyl)methyl bromide with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromophenyl)methylphosphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Compounds with different functional groups replacing the bromine atom.

Substitution: Various substituted phosphonic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-bromophenyl)methylphosphonic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.

Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-bromophenyl)methylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylphosphonic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

(4-chlorophenyl)methylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

(4-aminophenyl)methylphosphonic acid: Contains an amino group, making it useful in different biological applications.

Uniqueness

(4-bromophenyl)methylphosphonic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to inhibit enzymes by mimicking phosphate groups also adds to its uniqueness in biological research.

Biologische Aktivität

(4-Bromophenyl)methylphosphonic acid is an organophosphorus compound notable for its biological activity, particularly in enzyme inhibition and protein phosphorylation studies. This compound, with the molecular formula CHBrOP, features a brominated phenyl group attached to a methylphosphonic acid moiety, which enhances its reactivity and electrophilic nature. This article explores its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to mimic phosphate groups . This characteristic enables it to interact with various enzymes that utilize phosphate in their catalytic processes. The mechanism involves competitive binding to the active sites of these enzymes, effectively inhibiting their activity by preventing substrate binding. Notably, this inhibition can lead to significant biochemical consequences, particularly in pathways involving phosphorylation.

Applications in Research

- Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding enzyme kinetics and mechanisms of action. It serves as a model compound for studying inhibitors that target phosphatases and kinases.

- Protein Phosphorylation : Given its structural similarity to phosphate groups, this compound is employed in studies investigating protein phosphorylation dynamics and signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various phosphatases. The results indicated that the compound could significantly reduce the activity of specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Protein Phosphatase 1 | 5.2 | 75% inhibition |

| Protein Phosphatase 2A | 10.1 | 60% inhibition |

| Dual-specificity Phosphatase | 8.3 | 70% inhibition |

Study 2: Neurotoxicity Assessment

Research has also focused on the neurotoxic effects of organophosphorus compounds, including this compound. A study using zebrafish models demonstrated that exposure to varying concentrations resulted in significant behavioral changes and neurodevelopmental impacts, mirroring effects seen in mammalian systems.

- Findings :

- Behavioral assays indicated increased locomotion at low concentrations but significant lethargy at higher doses.

- Histological analyses revealed neuronal degeneration in exposed larvae.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylphosphonic Acid | CHOP | Lacks bromine; less reactive |

| (4-Chlorophenyl)methylphosphonic Acid | CHClOP | Contains chlorine; different reactivity profile |

| (4-Aminophenyl)methylphosphonic Acid | CHN OP | Contains amino group; useful for different applications |

Eigenschaften

IUPAC Name |

(4-bromophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDTRXBGITXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378624 | |

| Record name | (4-bromophenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40962-34-3 | |

| Record name | (4-bromophenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can (4-bromobenzyl)phosphonic acid be utilized in the synthesis of nanocomposites?

A1: (4-Bromobenzyl)phosphonic acid acts as a crucial bifunctional ligand in synthesizing semiconducting organic-inorganic nanocomposites. [] Its two terminal functional groups enable a two-step process:

- Coordination with Cadmium: The phosphonic acid group readily coordinates with cadmium, forming Cd-phosphonic acid complexes. []

- Click Reaction: The bromide moiety can be substituted with an azide group, facilitating a subsequent click reaction with ethynyl-terminated polymers like poly(3-hexylthiophene) (P3HT). This reaction forms Cd-P3HT complexes. []

Q2: How does the concentration of (4-bromobenzyl)phosphonic acid influence the morphology of the synthesized nanocrystals?

A2: The research demonstrates that manipulating the concentration of both the Cd-P3HT complexes (synthesized using (4-bromobenzyl)phosphonic acid) and free (4-bromobenzyl)phosphonic acid allows for control over the final morphology of the CdSe nanocrystals within the nanocomposite. []

- CdSe Quantum Dots: Utilizing Cd-P3HT complexes alone leads to the formation of CdSe quantum dots. []

- Multi-Branched CdSe Nanocrystals: Introducing additional (4-bromobenzyl)phosphonic acid alongside the Cd-P3HT complexes, in a 1:1 ratio, results in the formation of multi-branched CdSe nanocrystals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.